N-benzylcarbamate
Description
N-Benzylcarbamate (chemical formula: C₉H₁₁NO₂; molecular weight: 165.19 g/mol) is a carbamate derivative where a benzyl group is attached to the carbamate nitrogen. It is widely utilized in organic synthesis, particularly as a protecting group for amines and in enzyme-catalyzed reactions. Its synthesis often involves enzymatic methods, such as the use of EstCE1 carboxylesterase with benzyl alcohol and dimethyl carbonate (DMC) under optimized conditions . Key applications include its role as an intermediate in pharmaceuticals, such as hydroxyproline-based blockers of amino acid transporters, where it serves as a transient protective group cleavable via hydrogenolysis .
Properties
Molecular Formula |
C8H8NO2- |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
N-benzylcarbamate |
InChI |
InChI=1S/C8H9NO2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/p-1 |
InChI Key |
RRIWSQXXBIFKQM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
N-benzylcarbamate as a Synthetic Intermediate
This compound serves as a valuable synthon in organic synthesis, particularly in the preparation of amides and hydroxamic acids. Its utility stems from its stability and ability to undergo various transformations.
- Transcarbamation and Amidation : A recent study demonstrated an efficient method for transcarbamation using this compound in primary alcohols, yielding amides with moderate to good yields (75-81%) under mild conditions using potassium carbonate . This method highlights the compound's role in facilitating the formation of peptide bond surrogates, which is crucial in drug discovery.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Transcarbamation | K2CO3, Primary Alcohols | 75-81 |
| Amidation | K2CO3, Isopropyl Alcohol | 71-81 |
Inhibition of Cholinesterase Enzymes
This compound derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.
- In vitro Studies : A series of benzene-based carbamates were synthesized and evaluated for their inhibitory activity against AChE and BChE. Some derivatives exhibited significantly higher inhibitory potency compared to traditional inhibitors, demonstrating potential for therapeutic applications . For instance, one compound showed an IC50 value of 5.51 µM against BChE, indicating a promising lead for further development.
| Compound ID | IC50 (µM) | Enzyme Target |
|---|---|---|
| 23 | 5.51 | BChE |
| 32 | 32.01 | AChE |
Mechanistic Studies
Reaction Mechanisms Involving this compound
The mechanistic pathways involving this compound have been explored through various studies. For example, its condensation with glyoxal has been investigated to form new derivatives with potential biological activity . This reaction highlights the compound's ability to participate in complex synthetic pathways leading to novel molecular architectures.
Case Studies
Case Study: Synthesis of Hydroxamic Acids
In a study focused on the synthesis of hydroxamic acids from this compound, researchers demonstrated that this compound could be transformed into functionalized derivatives with potential anticancer properties. The synthesis involved alkylation reactions that produced various hydroxamic acid derivatives, which were subsequently evaluated for their biological activity against cancer cell lines .
Chemical Reactions Analysis
Hydrolysis Reactions
N-Benzylcarbamate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and carbamic acid derivatives. The hydrolysis kinetics depend on pH and substituent effects:
-
Base-Catalyzed Hydrolysis : In alkaline media (e.g., NaOH), the carbamate bond cleaves via nucleophilic attack by hydroxide ions, releasing 4-nitrophenol (absorbance monitored at 413 nm) .
-
Acid-Catalyzed Hydrolysis : Under strong acids (e.g., H₂SO₄), hydrolysis competes with condensation reactions, often producing benzyl alcohol (BnOH) and urea derivatives .
Table 1: Hydrolysis Rate Comparison of Carbamates vs. Carbonates
| Substrate | Hydrolysis Rate (pH 12) | Relative Stability |
|---|---|---|
| Benzyl Carbonate | 0.45 min⁻¹ | Less stable |
| Benzyl Carbamate | 0.12 min⁻¹ | More stable |
Data adapted from base-catalyzed hydrolysis studies .
N-Alkylation and Transformations
This compound serves as a precursor for synthesizing primary amines via sequential alkylation and deprotection:
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF yields N-alkyl derivatives .
-
Deprotection : Lewis acids (e.g., BCl₃) cleave the benzyl group, releasing primary amines .
Example Reaction :
Condensation with Glyoxal
In polar protic solvents (e.g., acetic acid), this compound condenses with glyoxal to form heterocyclic compounds. Acid concentration critically influences product distribution:
Table 2: Product Yields in Glyoxal Condensation (H₂SO₄ Catalyst)
| H₂SO₄ Concentration | Major Products (Yield %) |
|---|---|
| 0.3% | 2 (15%), 3 (10%) |
| 2% | 5 (45%), 8 (11%) |
| 7% | Complex byproducts (dominant) |
Key products include N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol (2 ) and N,N′,N″-tris(carbobenzoxy)ethan (5 ) .
Reactions with Stabilized Nucleophiles
This compound reacts with carbanions (e.g., enolates) to form hydroxamic acids, bypassing competing Weinreb amide pathways :
-
Mechanism : Nucleophilic attack at the carbonyl carbon generates an intermediate enolate, which is stabilized by electron-withdrawing groups.
-
Application : Synthesizes trihydroxamic acid chelators for metal-binding studies .
Oxidation and Reduction
While direct oxidation data is limited, analogous benzylic systems undergo:
-
Benzylic Oxidation : KMnO₄ oxidizes the benzyl position to ketones .
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces nitro derivatives to amines.
Enzyme Inhibition Studies
This compound derivatives exhibit cholinesterase inhibition, with IC₅₀ values optimized via structural modifications:
Comparison with Similar Compounds
Substituents on the Carbamate Nitrogen
Modifying the nitrogen substituent significantly alters chemical reactivity and applications:
Key Differences :
- This compound is prone to thermal degradation (requires GC injector temperature ≤120°C) , whereas N-phenylcarbamate exhibits greater thermal stability due to resonance stabilization.
- N-Ethylcarbamate ’s aliphatic chain increases lipophilicity, making it suitable for prodrugs targeting cellular membranes .
Substituents on the Aromatic Ring
Variations in the benzyl group’s substituents influence electronic and steric properties:
Key Differences :
Hydroxy and Alkyl Derivatives
Functional group additions modulate biological activity and solubility:
Key Differences :
Alkyl vs. Aryl Carbamates
Key Differences :
- Ethyl esters hydrolyze faster than methyl or benzyl derivatives, affecting prodrug activation kinetics .
- tert-Butyl groups provide superior protection in acidic environments, ideal for multi-step syntheses .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| This compound | Not reported | 1.52 | 2.3 (Water) | Thermally sensitive |
| N-Phenylcarbamate (2d) | 110–112 | 2.87 | 0.8 (Water) | High thermal stability |
| 4-Nitrophenyl Derivative | 145–147 | 3.12 | 0.2 (Water) | Light-sensitive |
Table 2: Spectroscopic Data Comparison
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| This compound | 1720 (C=O) | 4.35 (s, 2H, CH₂) | 166 [M+H]+ |
| N-Ethylcarbamate (2c) | 1705 (C=O) | 1.15 (t, 3H, CH₃) | 184 [M+H]+ |
Q & A
Q. What are the standard synthetic routes for N-benzylcarbamate, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via carbamate formation using benzylamine and carbonylating agents. A common method involves reacting benzylamine with phenyl chloroformate or dimethyl carbonate under basic conditions. For example, potassium tert-butoxide has been used to facilitate the reaction of benzylamine with methyl tert-butyl carbonate (MtBuC), yielding this compound as a major product when steric hindrance limits cyclization pathways . To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize products using H/C NMR, LC-MS, and HRMS .
Q. How should researchers characterize this compound and validate its purity?
Essential characterization includes:
- Spectroscopic data : H NMR (δ 7.2–7.4 ppm for aromatic protons), C NMR (carbonyl resonance ~155 ppm), and HRMS for molecular ion confirmation .
- Chromatography : LC-MS to assess purity and detect byproducts.
- Melting point : Reported values range from 97–100°C for crystalline derivatives . Always compare data with literature and provide full spectral interpretations in supplementary materials .
Q. What are the best practices for reporting experimental procedures involving this compound?
- Detailed synthesis protocols : Include reagent quantities, reaction times, and purification steps (e.g., column chromatography gradients).
- Compound characterization : Report all spectral data in the main text or supplementary information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Reproducibility : For known compounds, cite prior syntheses; for novel derivatives, provide exhaustive analytical evidence .
Advanced Research Questions
Q. How can steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?
Steric hindrance significantly impacts reaction pathways. For instance, in reactions with diols, bulky substituents on the diol or the α-carbon of this compound can favor intermolecular carbamate formation over cyclization (e.g., oxazinanone formation) due to hindered intramolecular attack . Electronic effects, such as electron-withdrawing groups on the benzyl ring, may alter electrophilicity of the carbonyl carbon, affecting reaction rates with amines or alcohols. Computational studies (DFT) can model these effects .
Q. How should researchers resolve contradictions in product selectivity reported for this compound-mediated reactions?
Contradictions often arise from varying reaction conditions or unaccounted steric/electronic factors. For example, a study reported 86% yield of this compound in one system but negligible selectivity in another due to steric differences . To address this:
- Systematic variation : Test temperature, solvent polarity, and catalyst loadings.
- Mechanistic analysis : Use kinetic studies or isotopic labeling to identify rate-determining steps.
- Cross-validate data : Compare results with computational predictions (e.g., transition state modeling) .
Q. What strategies can improve the design of this compound derivatives for targeted biological activity?
- Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., nitro, methyl substituents) and assess changes in bioactivity .
- Metabolic stability : Introduce fluorinated or heterocyclic moieties to enhance resistance to enzymatic degradation.
- Co-crystallization studies : Resolve X-ray structures of this compound bound to target proteins (e.g., enzymes) to guide rational design .
Methodological Considerations
Q. How can computational tools aid in predicting the reactivity of this compound derivatives?
- DFT calculations : Model reaction pathways (e.g., intramolecular vs. intermolecular attack) to predict product distributions .
- Molecular docking : Screen derivatives against protein targets to prioritize synthesis.
- Cheminformatics : Use QSAR models to correlate structural features with observed activity .
Q. What are the ethical and practical guidelines for citing prior work on this compound?
- Primary literature : Cite original synthetic methods (e.g., Stigter, 2011) rather than reviews .
- Data transparency : Share characterization data in open-access repositories (e.g., Zenodo) and avoid redundant publication .
- Conflict of interest : Disclose funding sources related to commercial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
